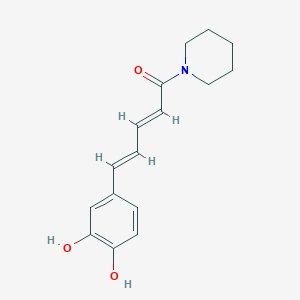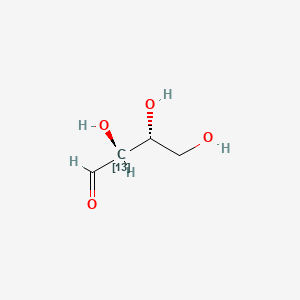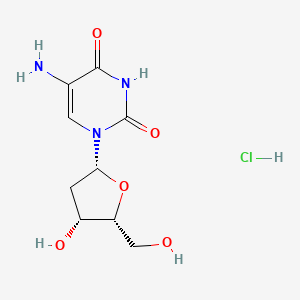
hMAO-B/MB-COMT-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hMAO-B/MB-COMT-IN-1 is a dual inhibitor of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). This compound has shown potential in protecting cells against oxidative damage and is being researched for its applications in neurodegenerative diseases such as Parkinson’s Disease .
Métodos De Preparación
The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-1 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .
Análisis De Reacciones Químicas
hMAO-B/MB-COMT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
hMAO-B/MB-COMT-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the cellular mechanisms of oxidative damage and protection. In medicine, it is being researched for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s Disease. In industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of hMAO-B/MB-COMT-IN-1 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps protect neurons from oxidative damage and supports their function. The molecular targets and pathways involved include the MAO-B and COMT enzymes, as well as the signaling pathways that regulate oxidative stress and neuronal survival .
Comparación Con Compuestos Similares
hMAO-B/MB-COMT-IN-1 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors such as entacapone and tolcapone. this compound stands out due to its ability to inhibit both enzymes simultaneously, providing a more comprehensive approach to protecting neurons and treating neurodegenerative diseases .
Propiedades
Fórmula molecular |
C16H19NO3 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(2E,4E)-5-(3,4-dihydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO3/c18-14-9-8-13(12-15(14)19)6-2-3-7-16(20)17-10-4-1-5-11-17/h2-3,6-9,12,18-19H,1,4-5,10-11H2/b6-2+,7-3+ |
Clave InChI |
ZSGNXVFMAMFAQY-YPCIICBESA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)


